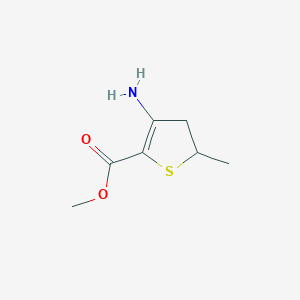

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-methyl-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYZNWJFABEWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C(S1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition–Intramolecular Cyclization Route

This method involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form the dihydrothiophene ring. The reaction proceeds under basic conditions, often using potassium hydroxide (KOH) as the catalyst.

-

- Reagents: Cyanothioacetamide and α-bromochalcones

- Catalyst: KOH (1 equivalent)

- Solvent: Ethanol or aqueous ethanol

- Temperature: Gentle reflux (~70°C)

- Reaction Time: Approximately 0.5 hours

-

- The initial Michael addition forms a thioamide intermediate.

- Intramolecular nucleophilic substitution (S_N2) on the bromide facilitates ring closure.

- The reaction is highly dependent on the base and temperature for optimal yields.

-

- Yields up to 80% have been reported under optimized conditions.

- Lower yields occur with weaker bases or room temperature reactions.

| Entry | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine (excess) | 25°C | 1 | Low (~30%) |

| 2 | KOH (1 equiv) | Reflux | 0.5 | High (~80%) |

| 3 | Na2CO3 | 40-50°C | 2 | Moderate (~60%) |

Table 1: Effect of base and temperature on yield of this compound synthesis via Michael addition route

Reaction of 4-Methyl-3-oxotetrahydrothiophene-2-carboxylic Acid Methyl Ester with Hydroxylamine Hydrochloride and Ammonium Hydroxide

An alternative method involves the transformation of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester to the amino derivative via oxime formation followed by ammonolysis.

-

- Dissolve the methyl ester precursor in N,N-dimethylformamide (DMF).

- Add anhydrous ferric chloride and 1,3,5-trichloro-2,4,6-triazine as catalysts.

- Introduce hydroxylamine hydrochloride and maintain the reaction at 70–90°C for 4 hours to form the oxime intermediate.

- Evaporate the solvent under reduced pressure.

- Treat the residue with 25% aqueous ammonia and stir for 30 minutes to convert the oxime to the amino compound.

- Filter and wash the precipitate to isolate methyl 3-amino-4-methylthiophene-2-carboxylate.

-

- Yields reported are very high, around 96.5%.

- Purity is typically above 98%.

| Step | Reagent/Catalyst | Conditions | Purpose |

|---|---|---|---|

| 1 | Ferric chloride, cyanuric chloride | 70–90°C, 4 h | Oxime formation |

| 2 | Ammonium hydroxide (25%) | Room temperature, 0.5 h | Ammonolysis to amino derivative |

Table 2: Oxime formation and ammonolysis steps for methyl 3-amino-4-methylthiophene-2-carboxylate synthesis

Catalysis and Reaction Optimization

- Base Catalysts: KOH and Na2CO3 are commonly used bases; KOH generally provides higher yields and faster reaction rates.

- Solvents: Ethanol and aqueous ethanol mixtures are preferred for their solubility and reaction facilitation.

- Temperature: Mild heating (40–90°C) improves reaction kinetics without decomposing sensitive intermediates.

- Reaction Time: Short reaction times (0.5 to 4 hours) are sufficient for high conversion.

Mechanistic Insights from Quantum Chemical Studies

Density Functional Theory (DFT) calculations have elucidated the reaction pathways, confirming:

- The Michael addition proceeds via nucleophilic attack of the thioamide on the α-bromochalcone.

- Subsequent intramolecular cyclization occurs via either:

- Intramolecular S_N2 substitution on the SCN group (for certain diastereomers).

- Nucleophilic addition to the SCN carbon with elimination of HNCS (for others).

These mechanisms rationalize the stereoselectivity and yield variations observed experimentally.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michael Addition + Cyclization | Cyanothioacetamide + α-bromochalcones | KOH, EtOH, reflux 0.5 h | Up to 80 | Efficient, metal-free, mild conditions |

| Oxime Formation + Ammonolysis | 4-Methyl-3-oxotetrahydrothiophene methyl ester + hydroxylamine hydrochloride + NH4OH | DMF, 70–90°C, 4 h + RT, 0.5 h | ~96.5 | High yield and purity, multi-step process |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Articaine , a widely used dental anesthetic recognized for its efficacy and safety.

Case Study: Synthesis of Articaine Derivatives

- Objective : To evaluate the efficiency of methyl 3-amino derivatives in synthesizing Articaine.

- Method : The compound was utilized as an intermediate to create derivatives that enhance anesthetic properties.

- Findings : The derivatives exhibited improved efficacy in pain management during dental procedures.

Biological Activities

Research indicates that this compound possesses potential antimicrobial and anticancer properties:

- Antimicrobial Properties : Significant activity against various pathogens has been documented, particularly against resistant strains of Mycobacterium tuberculosis.

- Anticancer Potential : Certain derivatives can induce apoptosis in cancer cell lines by modulating survival and proliferation pathways .

Agricultural Chemicals

In agriculture, this compound is utilized to enhance the effectiveness of pesticides and herbicides. Its unique chemical structure allows for improved absorption and efficacy on target plants.

Application in Agrochemicals

- Functionality : Acts as an active ingredient in formulations that target specific pests while minimizing environmental impact.

- Benefits : Increases crop yield and reduces the need for higher chemical concentrations, promoting sustainable agricultural practices .

Organic Synthesis

This compound is a valuable building block in organic chemistry, facilitating the synthesis of complex molecules used in materials science and nanotechnology.

Synthesis Applications

- Use as a Reactant : It is employed in various synthetic pathways to develop heterocyclic compounds and other complex structures.

- Example Reaction : The reaction of methyl 3-amino derivatives with halogenated compounds has been shown to yield high-purity products suitable for further applications .

Colorants and Dyes

The compound's unique structure makes it suitable for developing vibrant colorants and dyes used in textiles and coatings. Its stability and colorfastness are significant advantages in this application.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for Articaine | Improved anesthetic efficacy |

| Agriculture | Active ingredient in pesticides | Enhanced absorption and effectiveness |

| Organic Chemistry | Building block for complex molecules | Facilitates diverse synthetic pathways |

| Colorants | Dyes for textiles | Excellent stability and colorfastness |

Mechanism of Action

The mechanism of action of methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

A structurally related compound is Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate (CAS: 86553-37-9), which shares key functional groups but differs in critical structural and physicochemical aspects . Below is a detailed comparison:

| Property | Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate | Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate |

|---|---|---|

| CAS Number | 188395-61-1 | 86553-37-9 |

| Molecular Formula | C₇H₁₁NO₂S | C₁₂H₁₇NO₂S |

| Molecular Weight | 173.23 g/mol | 247.33 g/mol |

| Ester Group | Methyl ester (-COOCH₃) | Ethyl ester (-COOCH₂CH₃) |

| Ring Structure | 4,5-Dihydrothiophene (partially saturated thiophene) | 4,5,6,7-Tetrahydrobenzo[B]thiophene (benzannulated, fully saturated thiophene) |

| Complexity | Monocyclic | Bicyclic (benzene fused with thiophene) |

Structural and Functional Implications

The ethyl derivative incorporates a benzannulated tetrahydrothiophene ring, increasing molecular rigidity and π-conjugation. This structural feature may influence binding affinity in biological systems or alter photophysical properties .

Ester Group Effects :

- The methyl ester in the primary compound reduces steric bulk compared to the ethyl ester in the analog. This difference could impact solubility (methyl esters are generally more polar) and metabolic stability in vivo .

Molecular Weight and Applications: The ethyl derivative’s higher molecular weight (247.33 vs. Conversely, the smaller methyl derivative may serve as a versatile intermediate in combinatorial chemistry .

Research Findings and Limitations

- Synthetic Utility : Both compounds are likely used as building blocks for heterocyclic scaffolds. The benzo-fused analog’s extended conjugation could make it a candidate for materials science applications (e.g., organic semiconductors) .

- Biological Activity: While neither compound’s bioactivity is explicitly described in the provided evidence, the amino-thiophene core is common in kinase inhibitors and antimicrobial agents.

- Data Gaps : Experimental data on solubility, stability, and toxicity are absent in the provided sources, limiting direct pharmacological or industrial comparisons.

Notes on Evidence and Limitations

- Heterocyclic amines, such as those discussed in , highlight the broader relevance of amino-thiophene derivatives in mutagenesis and carcinogenesis, but direct links to the compounds analyzed here remain speculative .

- Further studies are needed to elucidate the pharmacokinetic and thermodynamic profiles of these compounds.

Biological Activity

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate (CAS Number: 188395-61-1) is a heterocyclic compound recognized for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 173.24 g/mol. Its structure features an amino group at the 3-position and a methyl group at the 5-position of the thiophene ring, which contributes to its reactivity and biological activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit various bacterial strains, including Mycobacterium tuberculosis. In high-throughput screening assays, compounds similar to this compound demonstrated significant inhibition rates against M. tuberculosis .

- Enzyme Interaction : The amino group in the compound can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, influencing biological pathways .

- Potential for Drug Development : Given its structural characteristics, this compound is considered a promising scaffold for developing new pharmaceuticals targeting various diseases due to its ability to undergo further chemical modifications .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can interact with biological macromolecules through hydrogen bonding.

- π-π Interactions : The thiophene moiety may engage in π-π stacking interactions with nucleobases or aromatic amino acids within proteins .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Sulfur + α-methylene carbonyl + α-cyano ester | Controlled temperature |

| 2 | Cyclization | Various catalysts | Specific pH conditions |

Antimicrobial Screening

In a study focused on identifying new inhibitors for M. tuberculosis, several compounds were tested for their efficacy. This compound was among those that showed promising results with over 90% inhibition at specific concentrations .

Structure-Activity Relationship (SAR)

Research has highlighted the significance of structural modifications on the biological activity of thiophene derivatives. Compounds with similar structures but different substituents exhibited varied levels of antimicrobial activity, indicating that the specific arrangement of functional groups plays a crucial role in efficacy .

Comparison with Similar Compounds

To understand its unique properties better, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-thiophene-2-carboxylate | Lacks dihydro structure | Exhibits different reactivity patterns |

| Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate | Contains a methoxyphenyl substituent | Potentially enhanced lipophilicity |

These comparisons highlight how this compound stands out due to its specific substitution pattern and potential applications in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyclization or functionalization of precursor thiophene derivatives. For example, similar compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate analogs) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions. Key parameters include:

- Solvent choice : Dry CH₂Cl₂ or THF is often used to minimize side reactions .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOEt) may enhance cyclization efficiency.

- Temperature : Reflux conditions (e.g., 40–80°C) are common for achieving high yields .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is recommended for isolating pure products .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Comprehensive characterization involves:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8 ppm for OCH₃), amino group (δ ~5–6 ppm), and thiophene protons (δ ~6–7 ppm) should align with predicted shifts .

- IR spectroscopy : Confirm C=O (1700–1750 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .

- Mass spectrometry : HRMS or LC-MS should match the theoretical molecular weight (e.g., C₈H₁₁NO₂S: 193.04 g/mol) .

- Melting point : Compare observed values (e.g., 190–195°C) with literature data to assess purity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications:

- Substituent variation : Replace the methyl group at position 5 with bulkier groups (e.g., tert-butyl) to study steric effects on biological activity .

- Acylation of the amino group : Introduce acylating agents (e.g., succinic anhydride) to enhance solubility or binding affinity .

- Computational modeling : Use DFT calculations or molecular docking to predict interactions with target proteins (e.g., bacterial enzymes) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Data contradictions often arise from:

- Tautomerism : The amino-thiophene moiety may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific forms .

- Impurities : Trace solvents or side products (e.g., unreacted starting materials) can obscure signals. Repeat purification with alternative methods (e.g., column chromatography) .

- Crystallinity : Amorphous vs. crystalline forms may affect melting points. Perform X-ray crystallography for definitive structural confirmation .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, referencing protocols for related thiophene derivatives .

- Mechanistic studies : Probe enzyme inhibition (e.g., via fluorescence quenching) or membrane disruption (e.g., SYTOX Green uptake assays) .

- Toxicity profiling : Perform cytotoxicity assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.